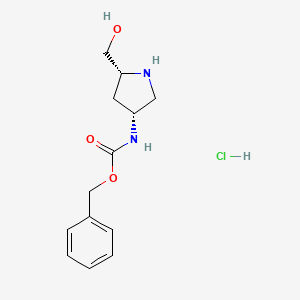

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride

Descripción general

Descripción

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a carbamate moiety, making it a versatile molecule for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Carbamate Formation: The carbamate moiety is formed by reacting the hydroxymethyl pyrrolidine with benzyl chloroformate under basic conditions.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxymethyl and carbamate groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

- Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate acetate

- Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate sulfate

Uniqueness

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This makes it particularly valuable in pharmaceutical applications where these properties are critical.

Actividad Biológica

Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine core substituted with a hydroxymethyl group and a benzyl carbamate moiety. Its molecular formula is , and it features a chiral center at the pyrrolidine ring, which may influence its biological interactions.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

Studies have suggested that related compounds can modulate inflammatory pathways. For example, benzyl carbamates have been noted for their ability to inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases.

3. Neuroprotective Activity

Some pyrrolidine derivatives are explored for neuroprotective effects, particularly in models of neurodegenerative diseases. They may exert protective effects through antioxidant mechanisms or by modulating neurotransmitter systems.

Research Findings and Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to neuroprotective effects.

- Oxidative Stress Reduction : Antioxidant properties help mitigate cellular damage from reactive oxygen species.

Propiedades

IUPAC Name |

benzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVANPPTBNGFRW-MNMPKAIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662605 | |

| Record name | Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217692-66-4 | |

| Record name | Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.